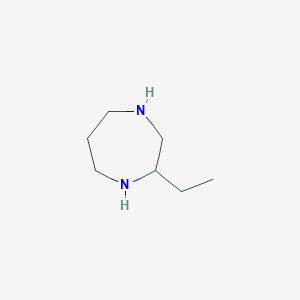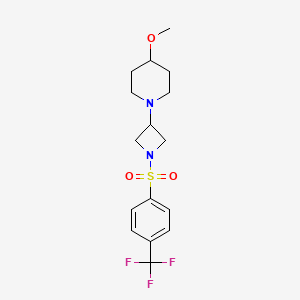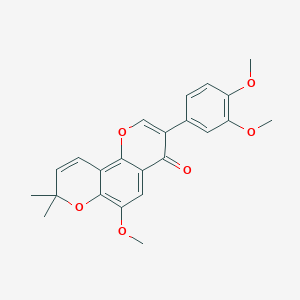![molecular formula C23H18N4O5 B2927330 benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 941979-87-9](/img/new.no-structure.jpg)
benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is a synthetic organic compound with a complex molecular structure, integrating elements of oxazoles and purines. Known for its unique chemical properties, it has garnered significant interest across various scientific fields, particularly in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Precursor Selection: : The synthesis begins with carefully selected precursors that align with the structural requirements of the compound. Key starting materials include benzyl chloride and 1-methyl-2,4-dioxo-7-phenylpurine.
Formation of Intermediate Compounds: : Through a series of nucleophilic substitution reactions, the intermediate compounds are generated. Benzyl chloride, under anhydrous conditions and in the presence of a base like sodium hydride, reacts with 1-methyl-2,4-dioxo-7-phenylpurine.
Cyclization and Functional Group Modification: : The subsequent steps involve cyclization to form the oxazole ring and the introduction of functional groups essential for the final structure. Catalysts such as palladium can expedite these reactions.
Final Assembly: : The critical step is esterification, where benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is formed. This step may employ reagents like benzyl alcohol and acetyl chloride under mild conditions.
Scalable Reaction Vessels: : Industrial production typically uses large-scale reaction vessels, with precise temperature and pressure control to maintain reaction consistency.
Optimization of Reaction Conditions: : Parameters such as solvent choice, temperature, and reaction time are optimized for maximum yield.
Purification Processes: : Post-synthesis, the compound undergoes rigorous purification, including techniques like recrystallization and chromatography, to ensure high purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate can undergo oxidation reactions, typically with agents like potassium permanganate, leading to carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed using hydrogen gas over a palladium catalyst, reducing the oxazole ring to a more saturated form.
Substitution: : Nucleophilic substitution is common, where halogen groups may be introduced or replaced, depending on the desired functionality.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Catalysts: : Palladium, platinum, and other transition metals.
Oxidized Derivatives: : Formation of carboxylic acids and related compounds.
Reduced Compounds: : Saturated heterocyclic compounds.
Substituted Derivatives: : Variants with halogen or other functional group substitutions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and synthetic pathways.
Biology: : Applied in the development of biochemical assays and molecular probes. Its binding affinities to various biological targets are of significant interest.
Medicine: : Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interfere with specific molecular pathways makes it a candidate for drug development.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials. Its properties are advantageous in creating high-performance polymers and resins.
Wirkmechanismus
Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate exerts its effects through interactions with specific molecular targets. It may bind to enzyme active sites, inhibiting their function, or interact with DNA or RNA, affecting transcription and replication processes.
Molecular Targets and Pathways Involved:Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Genetic Material: : Binding to nucleic acids, affecting gene expression and cellular function.
Cell Membranes: : Interaction with lipid bilayers, altering membrane dynamics and signaling.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate stands out due to its unique combination of functional groups and structural elements. Compared to other compounds with similar core structures, it offers enhanced reactivity and specificity.
List of Similar Compounds:Benzyl 2-(1-methyl-2,4-dioxo-1,2-dihydrooxazolo[4,3-a]purin-3(4H)-yl)acetate: : Slightly different ring orientation, affecting its reactivity.
Benzyl 2-(1-methyl-2,4-dioxo-5-phenyl-1,2-dihydrooxazolo[3,4-b]pyrimidin-3(4H)-yl)acetate: : Incorporates a pyrimidine ring, altering its biological activity.
Phenyl 2-(1-methyl-2,4-dioxo-1,2-dihydrooxazolo[5,4-c]purin-3(4H)-yl)acetate: : Variation in the phenyl group position, influencing its chemical reactions and applications.
This detailed exploration covers the key aspects of this compound, providing insights into its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds.
Eigenschaften
CAS-Nummer |
941979-87-9 |
|---|---|
Molekularformel |
C23H18N4O5 |
Molekulargewicht |
430.42 |
IUPAC-Name |
benzyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate |
InChI |
InChI=1S/C23H18N4O5/c1-25-20-19(26-12-17(32-22(26)24-20)16-10-6-3-7-11-16)21(29)27(23(25)30)13-18(28)31-14-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
AICQZYKXMADHRW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2927250.png)
![N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2927253.png)
![N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2927255.png)

![2-[(3,4-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2927258.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2927259.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)
![N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate](/img/structure/B2927265.png)

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

